Ethyl 3-(bromomethyl)-4-chlorobenzoate Ethyl 3-(bromomethyl)-4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599951
InChI: InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3
SMILES:
Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol

Ethyl 3-(bromomethyl)-4-chlorobenzoate

CAS No.:

Cat. No.: VC17599951

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(bromomethyl)-4-chlorobenzoate -

Specification

Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
IUPAC Name ethyl 3-(bromomethyl)-4-chlorobenzoate
Standard InChI InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3
Standard InChI Key DGRBYJYTYKTWAW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)Cl)CBr

Introduction

Structural Characterization and Molecular Identity

Core Molecular Features

Ethyl 3-(bromomethyl)-4-chlorobenzoate belongs to the benzoate ester family, distinguished by its bromine and chlorine substituents at the 3- and 4-positions of the benzene ring, respectively. The ethyl ester group (-COOEt) at the 1-position completes the structure. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrClO₂
Molecular Weight277.54 g/mol
IUPAC Nameethyl 3-(bromomethyl)-4-chlorobenzoate
Canonical SMILESCCOC(=O)C1=CC(=C(C=C1)Cl)CBr
InChI KeyDGRBYJYTYKTWAW-UHFFFAOYSA-N

The bromomethyl group introduces a reactive site for further functionalization, while the chlorine atom enhances electron-withdrawing effects, influencing the compound’s electronic profile.

Comparative Analysis with Structural Isomers

Ethyl 3-(bromomethyl)-4-chlorobenzoate is often compared to ethyl 4-bromo-3-chlorobenzoate (C₉H₈BrClO₂, 263.51 g/mol) . While both share bromine and chlorine substituents, their positions differ:

  • Ethyl 3-(bromomethyl)-4-chlorobenzoate: Bromine is part of a methylene (-CH₂Br) group at position 3, adjacent to chlorine at position 4.

  • Ethyl 4-bromo-3-chlorobenzoate: Bromine and chlorine are directly bonded to the aromatic ring at positions 4 and 3, respectively .

This positional variance significantly alters reactivity. The bromomethyl group in the former enables alkylation reactions, whereas the latter’s ring-bound halogens favor electrophilic aromatic substitution .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of ethyl 3-(bromomethyl)-4-chlorobenzoate typically involves sequential functionalization of a benzoic acid precursor. A generalized approach includes:

  • Chlorination: Introducing chlorine at the 4-position via electrophilic substitution using Cl₂ or SOCl₂.

  • Bromomethylation: Bromination of a methyl group at the 3-position using N-bromosuccinimide (NBS) under radical initiation.

  • Esterification: Reaction with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.

Yields depend on reaction conditions. For instance, bromomethylation requires strict temperature control (0–5°C) to minimize di-bromination byproducts.

Applications in Pharmaceutical and Material Science

Role as a Synthetic Intermediate

The compound’s dual halogen functionality makes it invaluable for constructing complex molecules:

  • Suzuki-Miyaura Coupling: The bromomethyl group participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds, a key step in drug candidate synthesis.

  • Nucleophilic Substitution: The bromine atom undergoes displacement reactions with amines or thiols, enabling access to secondary metabolites.

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods could improve sustainability .

  • Polymer Chemistry: Incorporation into monomer units for flame-retardant materials.

Pharmacological Profiling

  • In Silico Studies: Molecular docking to predict target interactions.

  • In Vivo Toxicity Assays: Establishing LD₅₀ and ecotoxicological impacts.

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